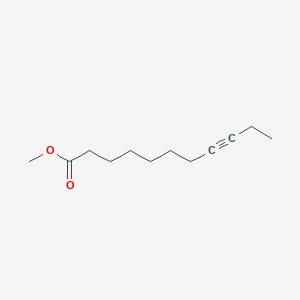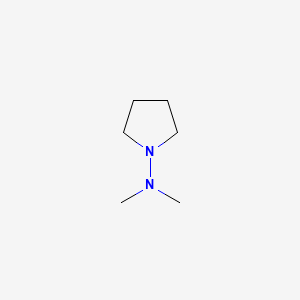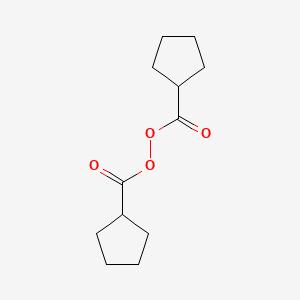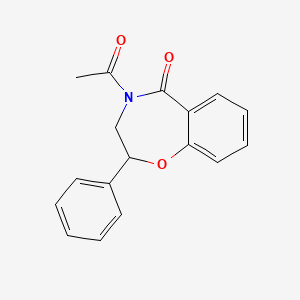![molecular formula C13H18N2O3S B14640184 2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide CAS No. 56752-84-2](/img/structure/B14640184.png)
2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide is a complex organic compound with a unique structure that combines a phenyl group, a carbamoyl group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of a phenyl isocyanate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with a sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl isopropylcarbamate
- Phenyl sulfonamide
- N-Phenylcarbamoyl sulfonamide
Uniqueness
2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
56752-84-2 |
|---|---|
Fórmula molecular |
C13H18N2O3S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
1-(2-phenylprop-1-enylsulfonyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C13H18N2O3S/c1-10(2)14-13(16)15-19(17,18)9-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3,(H2,14,15,16) |
Clave InChI |
XYYTZZDLGLOFKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)NS(=O)(=O)C=C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


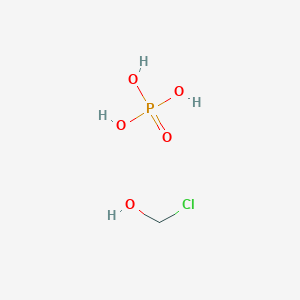

![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)


![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)

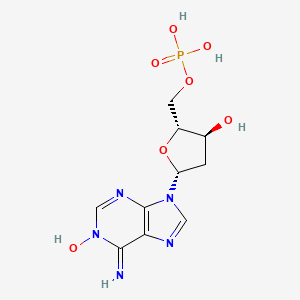
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
